N-butyl-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

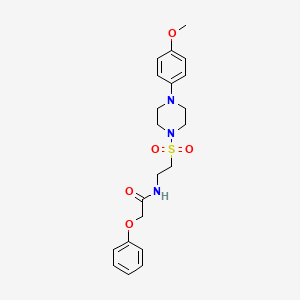

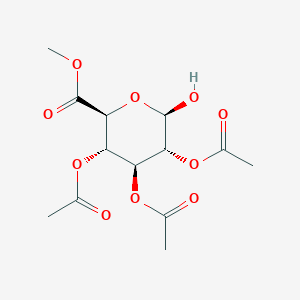

N-butyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group . It is an organic chromophore crystal synthesized by a slow solvent evaporation method .

Synthesis Analysis

N-butyl-4-nitroaniline (NB4N) was synthesized by a slow solvent evaporation method . The synthesis of similar compounds involves the reaction of 2-nitrochlorobenzene with ammonia . A chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has also been developed .Molecular Structure Analysis

Single-crystal X-ray diffraction analysis was carried out to determine the cell parameter values of N-butyl-4-nitroaniline . The N-butyl-4-nitroaniline crystal was theoretically acquired using various computational tools to analyze its geometry .Chemical Reactions Analysis

N-butyl-4-nitroaniline undergoes significant nonlinear optical (NLO) response which is enhanced due to hydrogen bonding . The delocalization and intermolecular charge transfer within the molecule cause this significant NLO response .Physical And Chemical Properties Analysis

N-butyl-4-nitroaniline is a yellow powder with microcrystalline structures . A UV–Vis-NIR spectral analysis was performed to investigate the band gap energy and optical quality. The direct optical band gap was found to be 4.83 eV and the lower cut-off wavelength is shown to be as low as 235 nm .Aplicaciones Científicas De Investigación

- Researchers have synthesized NB2NA single crystals and investigated their nonlinear optical behavior. The Second Harmonic Generation (SHG) capability of NB2NA has been confirmed .

- Its UV–Vis-NIR spectral analysis reveals a direct optical band gap of 4.83 eV, making it suitable for light absorption and emission .

Nonlinear Optical Materials (NLO):

Optoelectronic Devices:

Crystal Growth Studies:

Computational Chemistry and Quantum Chemical Calculations:

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Nitroaniline compounds are generally used in the synthesis of dyes, pharmaceuticals, and other organic compounds . The specific targets of N-butyl-2-nitroaniline would depend on its specific use and the biochemical context in which it is applied.

Mode of Action

Nitroaniline compounds can undergo various chemical reactions. For instance, they can be reduced to phenylenediamines , which are key components in pharmaceuticals. The specific mode of action of N-butyl-2-nitroaniline would depend on the specific reaction it is involved in.

Propiedades

IUPAC Name |

N-butyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14/h4-7,11H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEZPZDTULJGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)

![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)

![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)

![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)

![(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2402631.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2402634.png)

![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)

![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402644.png)